molecular formula C10H19NO B13882864 2-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)ethanol

2-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)ethanol

Cat. No.: B13882864
M. Wt: 169.26 g/mol
InChI Key: CAUNZQMMPIYTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)ethanol is a chemical compound with a complex structure that includes an indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable indolizine precursor followed by the introduction of the ethanol group. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The ethanol group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)ethanol is unique due to its specific indolizine ring structure and the presence of the ethanol group

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-yl)ethanol

InChI

InChI=1S/C10H19NO/c12-7-4-9-3-6-11-5-1-2-10(11)8-9/h9-10,12H,1-8H2

InChI Key

CAUNZQMMPIYTRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CCN2C1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.